molecular formula C12H24N2O2 B1529358 tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate CAS No. 1310213-19-4

tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate

Cat. No.: B1529358
CAS No.: 1310213-19-4
M. Wt: 228.33 g/mol
InChI Key: NXXUMFZHNHWZLA-UHFFFAOYSA-N
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Description

tert-Butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is commonly used in various chemical and biological research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 6-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like crystallization, distillation, or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

tert-Butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors or other proteins, modulating their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to similar compounds. Its tert-butyl group provides steric hindrance, influencing its interaction with other molecules and its stability under various conditions .

Properties

IUPAC Name

tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXUMFZHNHWZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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